REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:14]N1C(C)(C)C(=O)N(Br)C1=O>OS(O)(=O)=O>[Br:14][C:8]1[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
87.98 g
|
Type
|
reactant
|
Smiles
|
BrN1C(N(C(C1(C)C)=O)Br)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a portion-wise manner at room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice cold water
|
Type
|
FILTRATION
|
Details
|
the precipitated solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 97.9% | |
YIELD: CALCULATEDPERCENTYIELD | 175% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |